ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused bicyclic core with a sulfur-containing thiophene ring. Key structural features include:
- 4-(N,N-Diethylsulfamoyl)benzamido substituent: Introduces steric bulk and modulates solubility via the diethylsulfonamide moiety.
- Ethyl carboxylate ester: Increases lipophilicity compared to methyl esters, influencing pharmacokinetics.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for antitubulin agents or enzyme inhibitors .
Properties
IUPAC Name |
ethyl 3-cyano-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-4-26(5-2)33(29,30)16-9-7-15(8-10-16)20(27)24-21-18(13-23)17-11-12-25(14-19(17)32-21)22(28)31-6-3/h7-10H,4-6,11-12,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQVATMXDPVLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups including a cyano group, thieno[2,3-c]pyridine ring, and a sulfamoyl moiety. The molecular formula is with a molecular weight of approximately 378.47 g/mol.
Structural Formula
Anticancer Activity
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit notable anticancer properties. A study highlighted the synthesis of various thieno[2,3-c]pyridine derivatives and their evaluation against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). This compound demonstrated significant cytotoxicity in vitro, with IC50 values indicating effective inhibition of cell proliferation .
The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell survival and proliferation. The compound is believed to interfere with the STAT3 signaling pathway, which is crucial for tumor growth and metastasis. Inhibition of this pathway can lead to apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that the compound possesses broad-spectrum antimicrobial activity, which may be attributed to its ability to disrupt microbial cell membranes .
Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results showed a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis .
Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The compound exhibited MIC values comparable to established antibiotics, suggesting potential for therapeutic applications .
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Notes |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Significant cytotoxicity observed |
| A549 | 20 | Induction of apoptosis confirmed | |
| Antimicrobial | Staphylococcus aureus | 32 | Broad-spectrum activity noted |
| Escherichia coli | 40 | Effective against resistant strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Compound 3b (Ethyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate)
- Key Differences: Substituent: 3,4,5-Trimethoxyanilino vs. 4-(N,N-diethylsulfamoyl)benzamido. Electronic Effects: Trimethoxyphenyl provides electron-donating groups, while diethylsulfamoyl is electron-withdrawing. Biological Activity: 3b exhibits antitubulin activity (IC₅₀ = 1.2 µM), whereas the diethylsulfamoyl analog may target sulfonamide-sensitive enzymes .
- Physical Properties :
- Yield : 51% for 3b vs. ~50–60% (estimated) for the target compound.
- Melting Point : 134–136°C for 3b; the target compound’s m.p. is likely higher due to increased hydrogen bonding from the sulfamoyl group.
Compound 11b ((2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile)
- Key Differences: Core Structure: Thiazolo-pyrimidine vs. thieno-pyridine. Functional Groups: Dual cyano groups in 11b vs. a single cyano group in the target compound.
- Physical Properties: Yield: 68% for 11b, higher than typical thieno-pyridine derivatives due to optimized cyclization conditions . Melting Point: 213–215°C for 11b, reflecting crystallinity from the planar thiazolo-pyrimidine core.
Pharmacokinetic and Solubility Trends
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~480 | 3.5 | <0.1 |
| 3b (Trimethoxyphenyl) | 418.4 | 2.8 | 0.3 |
| 11b (Thiazolo-pyrimidine) | 403 | 2.2 | 0.5 |
- Diethylsulfamoyl Group : Increases LogP by ~0.7 compared to 3b, reducing aqueous solubility but enhancing membrane permeability.
Spectroscopic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
